molecular formula C6H14O5 B109968 L-Rhamnitol CAS No. 488-28-8

L-Rhamnitol

Cat. No.: B109968
CAS No.: 488-28-8
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-BXKVDMCESA-N
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Description

L-Rhamnitol, also known as 1-deoxy-L-mannitol or 6-deoxy-L-mannitol, is a hexitol, a type of sugar alcohol. It is a derivative of L-mannitol and is characterized by the absence of a hydroxyl group at the first carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Rhamnitol can be synthesized through the reduction of L-rhamnose. The reduction is typically carried out using catalytic hydrogenation. In this process, L-rhamnose is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves similar catalytic hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystalline form of this compound is obtained through crystallization techniques, where the compound is allowed to form crystals from a supersaturated solution .

Chemical Reactions Analysis

Types of Reactions: L-Rhamnitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

    Reduction: As mentioned earlier, this compound is produced by the reduction of L-rhamnose using catalytic hydrogenation.

    Substitution: Substitution reactions involving this compound can occur at the hydroxyl groups, where these groups are replaced by other functional groups using appropriate reagents.

Major Products Formed:

Mechanism of Action

The mechanism of action of L-Rhamnitol involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes involved is L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to this compound. This enzyme is found in various microorganisms, including Escherichia coli .

This compound exerts its effects by participating in metabolic pathways related to carbohydrate metabolism. It can be further metabolized to other sugar alcohols or used as a substrate in enzymatic reactions. The exact molecular targets and pathways depend on the specific biological context and the organism involved .

Comparison with Similar Compounds

This compound’s unique structure and properties make it valuable in specific applications where other sugar alcohols may not be suitable.

Properties

IUPAC Name

(2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKOFZKJLZSFA-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-28-8
Record name L-Rhamnitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Rhamnitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-RHAMNITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHI9UGC58P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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